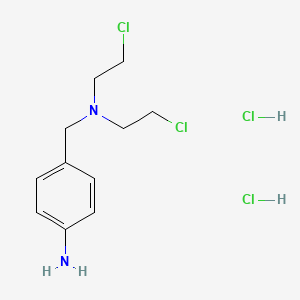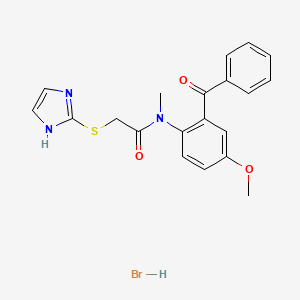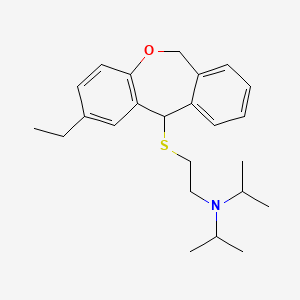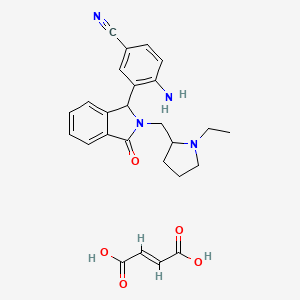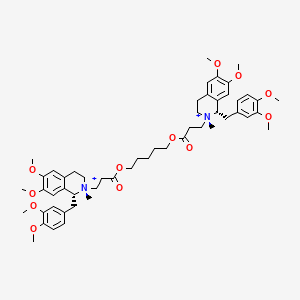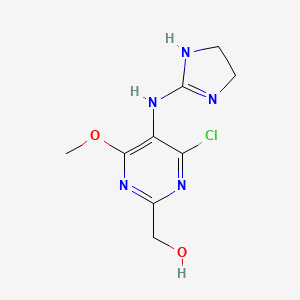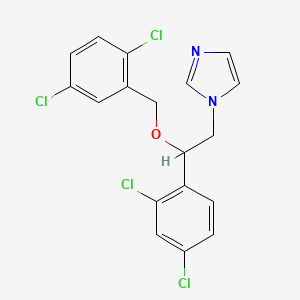
K23Zyc9scb
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified by the unique ingredient identifier K23Zyc9scb is known as Miconazole 2,5-isomer. This compound is a derivative of Miconazole, an antifungal agent commonly used in medical treatments. Miconazole 2,5-isomer has a molecular formula of C18H14Cl4N2O and a molecular weight of 416.13 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Miconazole 2,5-isomer involves several steps, starting with the preparation of the core imidazole ring. The process typically includes:
Formation of the Imidazole Ring: This is achieved through the condensation of glyoxal, formaldehyde, and ammonia or an amine.
Substitution Reactions: The imidazole ring is then subjected to substitution reactions to introduce the dichlorophenyl groups. This involves the use of reagents such as 2,4-dichlorobenzyl chloride and 2,5-dichlorobenzyl chloride under basic conditions.
Ether Formation: The final step involves the formation of an ether linkage between the substituted imidazole and the dichlorophenyl groups using a suitable base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of Miconazole 2,5-isomer follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve high purity of the final product.
化学反应分析
Types of Reactions
Miconazole 2,5-isomer undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the chlorophenyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: May produce alcohols or amines.
Substitution: Results in the formation of various substituted imidazole derivatives.
科学研究应用
Miconazole 2,5-isomer has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of imidazole derivatives.
Biology: Investigated for its antifungal properties and potential use in treating fungal infections.
Medicine: Explored for its therapeutic potential in various formulations, including creams and ointments.
Industry: Utilized in the development of antifungal coatings and materials.
作用机制
The mechanism of action of Miconazole 2,5-isomer involves the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. By disrupting ergosterol production, the compound compromises the integrity of the fungal cell membrane, leading to cell lysis and death. The molecular targets include enzymes such as lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis.
相似化合物的比较
Similar Compounds
Miconazole: The parent compound, widely used as an antifungal agent.
Clotrimazole: Another imidazole derivative with similar antifungal properties.
Ketoconazole: A related compound with broader antifungal activity.
Uniqueness
Miconazole 2,5-isomer is unique due to its specific substitution pattern on the imidazole ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other imidazole derivatives. This uniqueness can result in different efficacy and safety profiles, making it a valuable compound for specific therapeutic applications.
属性
CAS 编号 |
909277-71-0 |
|---|---|
分子式 |
C18H14Cl4N2O |
分子量 |
416.1 g/mol |
IUPAC 名称 |
1-[2-(2,4-dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole |
InChI |
InChI=1S/C18H14Cl4N2O/c19-13-2-4-16(21)12(7-13)10-25-18(9-24-6-5-23-11-24)15-3-1-14(20)8-17(15)22/h1-8,11,18H,9-10H2 |
InChI 键 |
UXZDCVPAHZEYLF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(C=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


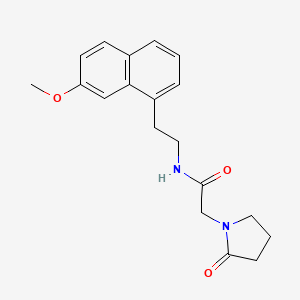
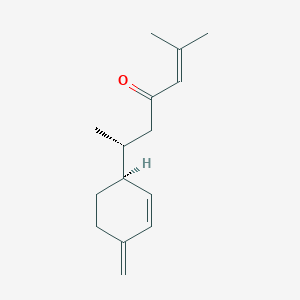
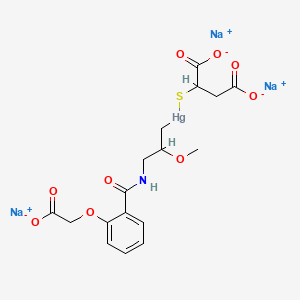
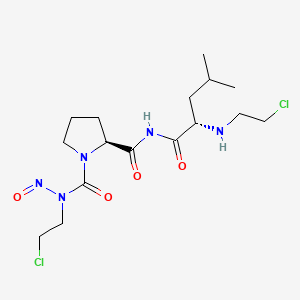
![1,2-diphenylguanidine;4-[4-[[2-methoxy-4-[[3-methoxy-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B12779378.png)

